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Drug Profile and Mechanism of Action

Amprenavir is a sulfonamide nonpeptide HIV-1 protease inhibitor (PI). It binds to the viral protease's active
site, preventing the cleavage of viral polyprotein precursors into mature, functional proteins, which is a

critical step for viral replication [1].

Fosamprenavir is a phosphonooxy prodrug of amprenavir. Its key advantage is greater water solubility and
improved oral bioavailability compared to amprenavir. It is rapidly converted to amprenavir in the
intestinal mucosa [2] [1]. This allowed for a significantly reduced pill burden, which led to fosamprenavir

replacing amprenavir in clinical practice [2] [1].

Comparative Efficacy and Safety in Clinical Trials

The table below summarizes key clinical trial findings comparing amprenavir/fosamprenavir-based

regimens with other contemporary treatments.
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Regimen (Study Patient Key Comparative Efficacy Key Safety & Tolerability
Name) Population Findings Findings
FPVIr vs LPVIr Treatment- Non-inferior at 48 wks: 73% No significant differences
(KLEAN) [2] naive (FPVIr) vs 71% (LPV/r) with VL  in efficacy, tolerability, or
<400 c/mL. safety.
FPVIr vs ATVIr Treatment- Comparable virological Comparable lipid changes
(ALERT) [2] naive outcome and CD4 increase at and adverse events.
48 weeks.
APVIritonavir vs Treatment- Superior virological Lower rate of oral
APV alone naive & - suppression with paresthesia with
(ESS40011) [3] experienced APVG600/RTV: 48% APVG600/RTV (2% vs 8%).
(APV600/RTV) vs 29% Similar discontinuation due to
(APV1200) with VL <50 c/mL at  AEs (7% vs 8%).
24 wks.
FPVIr vs NFV Treatment- Similar rates of viral Diarrhea was significantly
(SOLO) [2] naive suppression <400 c/mL at 48 more common with
wks (69% vs 68%). Lower nelfinavir.
virologic failure with FPV/r (7%
vs 17%).
APV vs IDV [4] Pl-naive, APV was less effective than Generally well tolerated; Gl
treatment- indinauvir. disturbance and rash were
experienced principal side effects.

Molecular Mechanisms and Resistance Profile

Amprenavir's resistance profile is distinct from other first-generation PIs. The I50V mutation is the major
amino acid substitution specifically associated with resistance to amprenavir [4]. However, high-level
resistance typically requires the accumulation of several mutations, such as those at positions L.10, M46, 147,

154, V82, and 184 [5] [6].

Structural Basis of Resistance High-resolution crystal structures and molecular dynamics simulations

reveal how mutations affect amprenavir binding [5] [7]:
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e Mutations like 150V and 184V weaken hydrophobic interactions with the inhibitor.
e The V32l mutation disrupts the hydrophobic cluster surrounding the active site.
e These changes can lead to decreased binding affinity and increased dissociation rates of the inhibitor.

The diagram below illustrates the logical relationship between drug-resistant mutations and their downstream

effects on the protease's function and the resulting treatment outcome.

G—IIV—l Protease Mutations)

Click to download full resolution via product page

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies from key studies cited.

1. Clinical Trial: ESS40011 (APV/r vs APV) [3]

e Design: 24-week, multicenter, open-label, randomized trial.
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e Patients: Antiretroviral-therapy-naive and -experienced adults with HIV-1 RNA >1000 copies/mL (if
experienced) and susceptibility to APV and =2 other ARTSs.

¢ Intervention: Randomized 3:1 to APV 600 mg/RTV 100 mg BID or APV 1200 mg BID, plus =2 non-PI
antiretrovirals.

e Endpoints: Primary efficacy was proportion with HIV-1 RNA <200 copies/mL at week 24 (non-
inferiority margin: -12%). Safety was assessed via AEs and lab tests.

2. Molecular Dynamics Simulation (Mechanism of Resistance) [7]

e System Setup: Atomic models of wild-type and mutant (Flap+, Act) HIV-1 protease, with APV and
DRV.

e Force Fields: AMBER FF03 for protein; GAFF for inhibitors.

e Simulation: Long-time, all-atom MD simulations in explicit solvent for apo and inhibitor-bound
proteases.

¢ Analysis: Flap conformational dynamics, protease-inhibitor hydrophobic interactions, and hydrogen
bonding.

¢ Binding Affinity: Absolute binding free energies calculated using Free Energy Perturbation (FEP)
method.

Hepatotoxicity and Safety Considerations

The safety profile of amprenavir and fosamprenavir is generally characterized by gastrointestinal side
effects and rash [4] [1].

¢ Hepatotoxicity: Fosamprenavir can cause transient, often asymptomatic, elevations in serum
aminotransferase levels. Moderate-to-severe (>5x ULN) elevations occur in 3-10% of patients, with
higher rates in HIV/HCV-coinfected individuals [1].

e Pattern of Injury: Clinically apparent liver injury is rare. Onset can be rapid (1-8 weeks), sometimes
with features of hypersensitivity (e.g., rash), and is usually self-limited upon discontinuation [1].

¢ Mechanism: The cause is not fully understood but may involve the formation of toxic metabolites via
CYP3A4 metabolism or an immune-mediated response. In coinfected patients, liver injury may also
represent an immune reconstitution flare of underlying hepatitis B or C [1].

Conclusion for Researchers

The data shows that while ritonavir-boosted fosamprenavir demonstrated non-inferior efficacy to other

early PIs like lopinavir, its use was associated with a significant pill burden and specific toxicity concerns.
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A key differentiator was its unique I50V resistance mutation. The subsequent development of
fosamprenavir, a prodrug, was a direct response to the need for a more bioavailable formulation with a

lower pill burden [2] [1].

However, the antiretroviral landscape has since evolved. Current WHO guidelines now recommend
dolutegravir-based regimens as the preferred first-line treatment, citing improved efficacy, a higher
genetic barrier to resistance, and better tolerability compared to older regimens, including those containing
efavirenz [8]. This shift underscores the continuous drive in HIV drug development toward optimizing the

balance of potency, safety, and convenience.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b518810#amprenavir-safety-

profile-comparison-hiv-regimens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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